molecular formula C5H5Br2N3 B2513224 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole CAS No. 2171888-21-2

3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole

Cat. No.: B2513224
CAS No.: 2171888-21-2
M. Wt: 266.924
InChI Key: VGTITZVRSKIQGQ-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole is an organic compound with the molecular formula C5H5Br2N3. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is characterized by the presence of two bromine atoms at the 3 and 5 positions and a cyclopropyl group at the 4 position of the triazole ring. It is typically found as a white to light yellow crystalline powder .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole can be synthesized through the reaction of 4-cyclopropyl-1,2,4-triazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is typically carried out at room temperature, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound involves the use of large-scale reactors where the reaction conditions are optimized for maximum yield and purity. The process includes the bromination of 4-cyclopropyl-1,2,4-triazole followed by purification steps such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-dibromo-4-cyclopropyl-4H-1,2,4-triazole involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atoms and the cyclopropyl group play a crucial role in binding to the active sites of enzymes, thereby inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dibromo-1H-1,2,4-triazole
  • 3,5-Dimethyl-4H-1,2,4-triazole
  • 3,5-Dichloro-4H-1,2,4-triazole

Uniqueness

3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it more effective in certain applications compared to its analogs, which may lack the cyclopropyl group or have different substituents .

Properties

IUPAC Name

3,5-dibromo-4-cyclopropyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Br2N3/c6-4-8-9-5(7)10(4)3-1-2-3/h3H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTITZVRSKIQGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN=C2Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Br2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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